molecular formula C14H18O9 B15128246 Methyl 2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate

Methyl 2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate

Cat. No.: B15128246
M. Wt: 330.29 g/mol
InChI Key: VSTYNZNDJYVPKL-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate is a complex organic compound known for its unique structural properties. It is characterized by the presence of multiple hydroxyl groups and a benzoate ester, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate typically involves the esterification of 2-hydroxybenzoic acid with a glycosyl donor. The reaction is often catalyzed by acidic conditions, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinones, while reduction may produce benzyl alcohol derivatives.

Scientific Research Applications

Methyl 2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s hydroxyl groups make it a potential candidate for studying enzyme-substrate interactions.

    Medicine: It may be explored for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.

    Industry: The compound can be used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Methyl 2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins or enzymes, potentially altering their activity. The ester group may also undergo hydrolysis, releasing the active benzoic acid derivative.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Similar in structure but with different substitution patterns on the benzene ring.

    Methyl salicylate: Contains a similar ester group but lacks the glycosyl moiety.

Uniqueness

Methyl 2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate is unique due to its combination of a benzoate ester and a glycosyl moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H18O9

Molecular Weight

330.29 g/mol

IUPAC Name

methyl 2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate

InChI

InChI=1S/C14H18O9/c1-21-13(20)6-3-2-4-7(9(6)16)22-14-12(19)11(18)10(17)8(5-15)23-14/h2-4,8,10-12,14-19H,5H2,1H3

InChI Key

VSTYNZNDJYVPKL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)OC2C(C(C(C(O2)CO)O)O)O)O

Origin of Product

United States

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